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Compound of Interest

Compound Name: 4-Methylcyclohexanone

Cat. No.: B047639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical analysis and drug development, the unambiguous structural

confirmation of organic molecules is paramount. This guide provides a comprehensive

comparison of the spectroscopic data for 4-methylcyclohexanone against its common

structural isomers, cyclohexanone and 3-methylcyclohexanone. Through a detailed

examination of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) data, this document serves as a practical resource

for the validation of 4-methylcyclohexanone's structure.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-methylcyclohexanone and

its related isomers, providing a clear basis for comparison and identification.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
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Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

4-

Methylcyclohexa

none

~2.3 - 2.5 m 4H H2, H6

~1.8 - 2.0 m 4H H3, H5

~1.6 m 1H H4

~1.05 d 3H -CH₃

Cyclohexanone ~2.35 t 4H H2, H6

~1.85 p 4H H3, H5

~1.75 p 2H H4

3-

Methylcyclohexa

none

~2.2 - 2.5 m 3H H2, H6 (axial)

~1.9 - 2.1 m 3H
H4, H6

(equatorial)

~1.6 - 1.8 m 2H H5

~1.3 m 1H H3

~1.0 d 3H -CH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
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Compound Chemical Shift (δ) ppm Assignment

4-Methylcyclohexanone ~211.5 C1 (C=O)

~41.0 C2, C6

~34.5 C3, C5

~31.0 C4

~21.5 -CH₃

Cyclohexanone ~212.0 C1 (C=O)

~42.0 C2, C6

~27.0 C3, C5

~25.0 C4

3-Methylcyclohexanone ~212.0 C1 (C=O)

~49.5 C2

~41.5 C6

~35.0 C4

~32.0 C3

~25.5 C5

~22.5 -CH₃

Table 3: IR Spectroscopic Data (Liquid Film)
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Compound Wavenumber (cm⁻¹) Assignment

4-Methylcyclohexanone ~2950-2850 C-H stretch (alkane)

~1715 C=O stretch (ketone)

~1450 CH₂ bend

Cyclohexanone ~2940-2860 C-H stretch (alkane)

~1715 C=O stretch (ketone)[1]

~1450 CH₂ bend[2]

3-Methylcyclohexanone ~2960-2870 C-H stretch (alkane)

~1715 C=O stretch (ketone)

~1460 CH₂ bend

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

4-Methylcyclohexanone 112 97, 84, 69, 56, 42

Cyclohexanone 98 83, 69, 55, 42

3-Methylcyclohexanone 112 97, 83, 69, 55, 41

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C)

nuclei.[3]

Methodology:
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Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL

of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard (0.00 ppm). The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

¹H NMR Acquisition: The spectrum was acquired with a spectral width of 16 ppm, an

acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-

added.

¹³C NMR Acquisition: The spectrum was acquired with proton decoupling, a spectral width

of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024

scans were co-added.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts were referenced to the TMS signal.

2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: A single drop of the neat liquid sample was placed between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[3]

Instrumentation: The IR spectrum was recorded on a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the clean salt plates was first recorded. The

sample was then placed in the spectrometer's sample compartment, and the sample

spectrum was acquired over the range of 4000-400 cm⁻¹.[3]

Data Processing: The instrument's software automatically subtracted the background

spectrum from the sample spectrum to produce the final transmittance or absorbance

spectrum.
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3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: A dilute solution of the analyte was prepared in a volatile solvent

such as methanol or dichloromethane.

Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with

an electron ionization (EI) source.

Ionization: The sample was introduced into the ion source where it was vaporized and

bombarded with a beam of electrons (typically at 70 eV).[2]

Mass Analysis: The resulting positively charged ions and fragment ions were accelerated

and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

Detection: The abundance of each ion was measured by a detector to generate the mass

spectrum.

Spectroscopic Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of 4-
Methylcyclohexanone.
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Spectroscopic Validation Workflow for 4-Methylcyclohexanone

Sample Analysis

Spectroscopic Techniques

Data Interpretation and Comparison
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Caption: Workflow for the spectroscopic validation of 4-Methylcyclohexanone.
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The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust

framework for the structural elucidation and validation of 4-methylcyclohexanone. The distinct

spectroscopic signatures, particularly the chemical shifts in NMR, the characteristic carbonyl

stretch in IR, and the specific molecular ion and fragmentation pattern in MS, allow for clear

differentiation from its isomers, cyclohexanone and 3-methylcyclohexanone. This guide serves

as a valuable reference for researchers and professionals in ensuring the identity and purity of

4-methylcyclohexanone in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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